叔丁基(1-(4-氨基-2-氟苯基)哌啶-4-基)氨基甲酸酯

描述

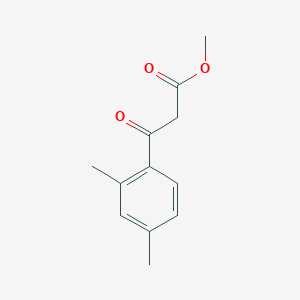

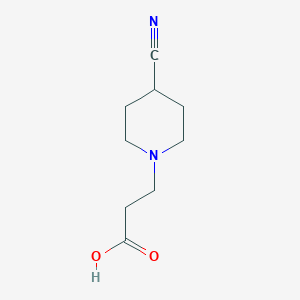

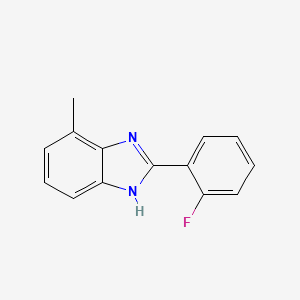

“tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H24FN3O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . It is also used in the synthesis of various drugs and bioactive compounds .

Synthesis Analysis

The synthesis of “tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” involves several steps. The first step involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. The resulting product from the first step is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate” includes a piperidine ring, a carbamate group, and a fluorophenyl group . The presence of these groups gives the molecule its unique properties.科学研究应用

N-Boc 保护的苯胺的合成

这种化合物被用于钯催化的 N-Boc 保护的苯胺的合成 。这些苯胺是合成各种药物和有机化合物的重要的中间体。Boc 基团(叔丁氧羰基)是化学合成中胺的常用保护基,可以在温和的酸性条件下去除,而不会影响其他敏感的官能团。

四取代吡咯的合成

它作为四取代吡咯合成的前体 ,在 C-3 位被酯或酮基官能化。吡咯是重要的杂环芳香族有机化合物,其衍生物存在于许多药物、农用化学品和染料中。

非法芬太尼制造的前体

该化合物已被确定为非法芬太尼制造中使用的合成路线的前体 。芬太尼是一种强效合成阿片类药物,其滥用是阿片类危机中的一个重大问题。将这种化合物列入国际管制范围有助于各国政府防止其被转移和非法使用。

PROTAC 的开发

它被用作开发用于靶向蛋白质降解的 PROTAC(蛋白质降解嵌合体)的半柔性连接体 。PROTAC 是一种新型的治疗方法,它招募 E3 泛素连接酶来标记特定的致病蛋白质,以便通过蛋白酶体降解。

合成阿片类药物的研究

该化合物在合成阿片类药物中的作用使其成为法医药物检测和毒理学实验室研究的主题 。了解其性质和反应性有助于开发用于检测和分析合成阿片类药物的分析方法。

作用机制

Target of action

The compound belongs to the class of piperidines, which are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Piperidines can be involved in a wide range of biological processes depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often optimized during drug development to ensure that the compound reaches its target in the body and exerts its effects .

Result of action

The result of the compound’s action would depend on its specific target and mode of action. This could range from the modulation of cellular signaling pathways to the inhibition or activation of specific enzymes .

Action environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

实验室实验的优点和局限性

The advantages of using tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in lab experiments include its low toxicity, high solubility, and low cost. tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in lab experiments. For example, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is relatively unstable and can decompose under certain conditions. In addition, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is not very water soluble, which can limit its use in certain experiments.

未来方向

Tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate has the potential to be used in a variety of fields and applications. Future research should focus on further exploring the biochemical and physiological effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate and its potential use in the treatment of various diseases, such as cancer, HIV and malaria. In addition, further research should focus on exploring the potential use of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research should focus on exploring the potential use of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate in the development of new materials and nanomaterials.

生化分析

Biochemical Properties

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It interacts with enzymes such as palladium-catalyzed synthesis enzymes, which facilitate the formation of complex organic molecules . The nature of these interactions involves the formation of stable intermediates that are crucial for the synthesis of various biochemical compounds.

Cellular Effects

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation . This compound can modulate cell function by affecting the stability and degradation of specific proteins, thereby influencing cellular pathways and gene expression.

Molecular Mechanism

The molecular mechanism of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in the synthesis of N-Boc-protected anilines, it forms stable intermediates that facilitate the reaction . Additionally, its role in PROTAC development involves binding to target proteins and promoting their degradation through the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate protein levels and cellular pathways.

Dosage Effects in Animal Models

The effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate vary with different dosages in animal models. At lower doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is involved in metabolic pathways that include interactions with enzymes such as palladium-catalyzed synthesis enzymes . These interactions facilitate the formation of complex organic molecules and influence metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of various intermediates that are crucial for its biochemical activity.

Transport and Distribution

Within cells and tissues, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its efficacy in modulating protein levels and cellular pathways.

Subcellular Localization

The subcellular localization of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is essential for its role in PROTAC development and other biochemical applications.

属性

IUPAC Name |

tert-butyl N-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNYMHLVBPANAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)

![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)

![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)